molecular formula C12H16ClNO2 B1458740 Ethyl 6-(tert-butyl)-4-chloronicotinate CAS No. 1416439-99-0

Ethyl 6-(tert-butyl)-4-chloronicotinate

Cat. No.: B1458740
CAS No.: 1416439-99-0
M. Wt: 241.71 g/mol
InChI Key: PINCANJVFNERAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(tert-butyl)-4-chloronicotinate is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on ethyl tert-butyl ether (ETBE) and its synthesis processes offers valuable insights into the chemical synthesis techniques applicable to Ethyl 6-(tert-butyl)-4-chloronicotinate. For example, the acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol to produce ETBE, as described by Donahue, D'Amico, and Exline (2002), highlights the importance of synthesis methods in organic chemistry (Donahue, D'Amico, & Exline, 2002).

Experimental and Theoretical Studies

Studies on the formation and degradation of chloro organic compounds, including tert-butyl ethers, by Cysewski, Gackowska, and Gaca (2006), provide insights into the environmental impact and degradation pathways of similar compounds (Cysewski, Gackowska, & Gaca, 2006).

Environmental Impact and Degradation

Research on the environmental impact and degradation of ETBE and similar ethers can inform the potential environmental considerations for this compound. For instance, the study by Gonzalez-Olmos and Iglesias (2008) on the solubility of fuel oxygenates in aqueous media underlines the significance of understanding the environmental behavior of these compounds (Gonzalez-Olmos & Iglesias, 2008).

Biotransformation and Kinetics

The biotransformation and kinetics of excretion of ETBE in rats and humans, as studied by Amberg, Rosner, and Dekant (1999), shed light on the metabolic pathways and excretion mechanisms that might also apply to this compound, suggesting the importance of understanding metabolic processes in assessing the safety and impact of chemical compounds (Amberg, Rosner, & Dekant, 1999).

Mechanism of Action

Properties

IUPAC Name

ethyl 6-tert-butyl-4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-5-16-11(15)8-7-14-10(6-9(8)13)12(2,3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINCANJVFNERAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.